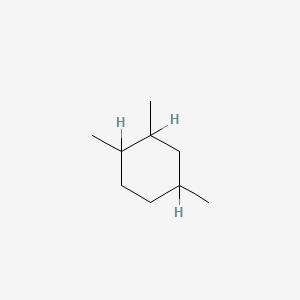

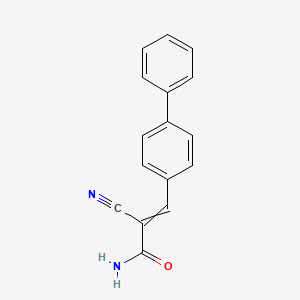

![molecular formula C11H15N3O B1202965 4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol CAS No. 101018-70-6](/img/structure/B1202965.png)

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Synthetic approaches for compounds similar to "4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol" often involve multi-step reactions, including the formation of imidazole derivatives through condensation, cyclization, and substitution reactions. For example, the synthesis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide showcases a detailed structural determination by X-ray crystallography, highlighting the complexity and precision required in synthesizing such molecules (Al-Hourani et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds often reveals intricate details about their spatial arrangement and electronic configuration, as determined by methods like X-ray crystallography. These structures provide essential insights into the compound's chemical behavior and potential interaction with biological targets. For instance, the crystal structure analysis of a related compound indicates specific conformations and intermolecular interactions critical for its biological activity (Al-Hourani et al., 2016).

Scientific Research Applications

-

Organic & Biomolecular Chemistry

- Imidazoles are key components to functional molecules that are used in a variety of everyday applications .

- They are utilized in a diverse range of applications, such as traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

- The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles .

-

- Imidazol-4-ones are an important scaffold for a variety of applications, including natural products .

- This review discusses the progress made on the synthesis of imidazol-4-ones, and their application towards the total synthesis of a range of imidazol-4-one containing natural products .

- Emphasis is made on areas of the field that still need progress .

-

- Imidazol-4-ones are an important heterocycle utilized for a large range of applications, including medicinal chemistry .

- They are found as advanced glycation end products (AGE), post-translational modifications of several amino acids-aka 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), and creatinine, a waste product used to indicate kidney health .

- Despite being found in a vast assortment of fields, there has never been a review on the preparative methods of imidazol-4-ones .

-

Advanced Glycation End Products (AGE)

- Imidazol-4-ones are found as advanced glycation end products (AGE) .

- AGEs are proteins or lipids that become glycated as a result of exposure to sugars .

- They can be a factor in aging and in the development or worsening of many degenerative diseases, such as diabetes, atherosclerosis, chronic kidney disease, and Alzheimer’s disease .

-

Post-Translational Modifications

- Imidazol-4-ones are found as post-translational modifications of several amino acids .

- Post-translational modifications are changes to proteins made after the proteins are translated .

- These modifications can alter the function of the protein and allow the cell to respond to changes in the environment .

Safety And Hazards

Future Directions

The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name |

4-[(dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-7-12-9-4-5-10(15)8(6-14(2)3)11(9)13-7/h4-5,15H,6H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOXFMYCKLMXBLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=CC(=C2CN(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20353989 |

Source

|

| Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((Dimethylamino)methyl)-2-methyl-1H-benzo[d]imidazol-5-ol | |

CAS RN |

101018-70-6 |

Source

|

| Record name | 4-[(Dimethylamino)methyl]-2-methyl-1H-benzimidazol-5-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20353989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

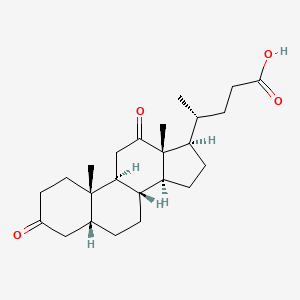

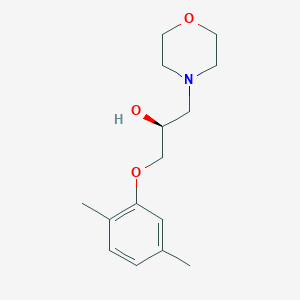

![N-[2-[4-[[3-(tert-butylamino)pyridin-2-yl]-methylamino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B1202887.png)

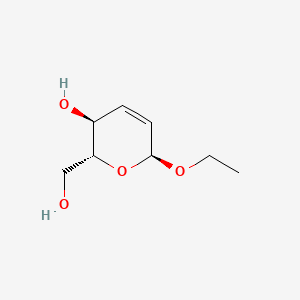

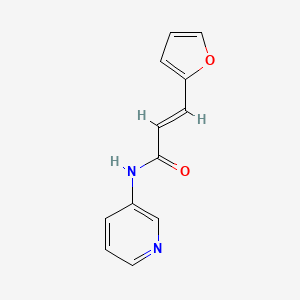

![N-(2-amino-2-oxo-ethyl)-[2-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxy-phosphoryl]phosphonamidic acid](/img/structure/B1202888.png)

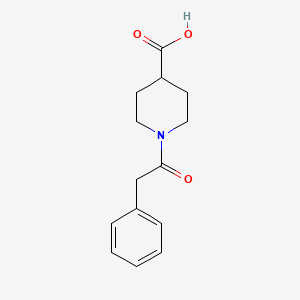

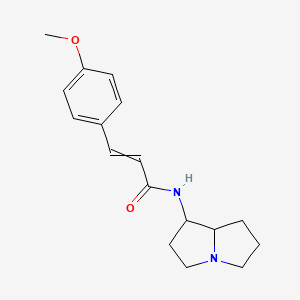

![5-[(5-acetyl-2-propan-2-yloxyphenyl)methyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B1202893.png)

![5-[(2-Chlorophenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole](/img/structure/B1202894.png)

![11-Methylpyrido[2,3-b]acridine-5,12-dione](/img/structure/B1202898.png)

![3-(3-Nitrophenyl)indeno[1,2-e][1,2,4]triazin-9-one](/img/structure/B1202899.png)